3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Overview
Description
3-[(2-Methoxyethoxy)methoxy]benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a benzaldehyde derivative, characterized by the presence of a methoxyethoxy group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzaldehyde and the methoxyethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: 3-[(2-Methoxyethoxy)methoxy]benzoic acid.
Reduction: 3-[(2-Methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methoxyethoxy)methoxy]benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and fragrances.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce desired products. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyethoxy)methoxy]benzaldehyde
- 3-[(2-Fluorophenoxy)methyl]benzaldehyde
- 2-(Methoxymethoxy)benzaldehyde
- 3-(3-Pyridinylmethoxy)benzaldehyde
Uniqueness
3-[(2-Methoxyethoxy)methoxy]benzaldehyde is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(2-methoxyethoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-14-9-15-11-4-2-3-10(7-11)8-12/h2-4,7-8H,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUZAHLUWZTYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578014 | |
Record name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139461-72-6 | |
Record name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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